molecular formula C22H27NO2 B296570 N-(3-acetylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide

N-(3-acetylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide

Cat. No.: B296570
M. Wt: 337.5 g/mol
InChI Key: BJQOSONJQCUKEY-XGXWUAJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide, also known as BTDC, is a synthetic compound with potential applications in scientific research. This molecule belongs to the class of bicyclic compounds and has a unique structure that makes it an attractive target for chemical synthesis and biological studies.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to interact with specific proteins, including dopamine receptors, which play a crucial role in the regulation of neuronal activity and behavior. This compound may also affect the activity of enzymes and other proteins involved in cellular metabolism and signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, this compound induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation. In neuronal cells, this compound modulates the activity of dopamine receptors and other proteins involved in synaptic transmission and plasticity. This compound may also affect the metabolism of lipids and other biomolecules in cells, leading to changes in cellular function and metabolism.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide has several advantages for lab experiments, including its unique structure, high potency, and potential for chemical modifications. However, this compound also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Careful experimental design and optimization of experimental conditions are necessary to obtain reliable and reproducible results.

Future Directions

The potential applications of N-(3-acetylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide in scientific research are vast and varied. Some future directions for research on this compound include:
- Further studies on the mechanism of action of this compound and its interactions with specific proteins and signaling pathways.
- Development of new derivatives of this compound with improved potency, selectivity, and safety profiles.
- Investigation of the therapeutic potential of this compound in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
- Exploration of the use of this compound as a tool for chemical biology and drug discovery, including the development of new screening assays and drug delivery systems.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide involves several steps that require advanced chemical knowledge and techniques. One of the most commonly used methods is the Diels-Alder reaction, which involves the reaction of an acetylene and a dienophile to form a cycloadduct. The resulting product is then subjected to further chemical modifications to obtain the final compound.

Scientific Research Applications

N-(3-acetylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide has been used in various scientific studies, including cancer research, neurobiology, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neurobiology, this compound has been used to study the role of dopamine receptors in the brain and their potential therapeutic applications. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

Properties

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

IUPAC Name

(4Z,8E)-N-(3-acetylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide

InChI

InChI=1S/C22H27NO2/c1-16(24)17-11-10-12-18(15-17)23-22(25)21-19-13-8-6-4-2-3-5-7-9-14-20(19)21/h4-7,10-12,15,19-21H,2-3,8-9,13-14H2,1H3,(H,23,25)/b6-4-,7-5+

InChI Key

BJQOSONJQCUKEY-XGXWUAJZSA-N

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2C3C2CC/C=C\CC/C=C/CC3

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2C3C2CCC=CCCC=CCC3

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2C3C2CCC=CCCC=CCC3

Origin of Product

United States

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